Mono-N1-Methyl vs. Di-N1,N3-Dimethyl Substitution: Hydrogen-Bond Donor Availability
The target compound possesses a single methyl group at N1, leaving the N3–H proton free for hydrogen-bond donation. The 1,3-dimethyl analog (CAS 184681-83-2) eliminates this donor through bis-methylation, reducing hydrogen-bonding capacity from 2 donors + 3 acceptors to 0 donors + 3 acceptors for the dioxo-pyrimidine ring [1]. In the pyrido[2,3-d]pyrimidine kinase inhibitor class, the N3–H hydrogen bond to the kinase hinge region is a conserved pharmacophoric feature, and its methylation is associated with loss of binding affinity [2].
| Evidence Dimension | Hydrogen-bond donor count (dioxo-pyrimidine ring) |
|---|---|
| Target Compound Data | 2 H-bond donors (N3–H), 3 H-bond acceptors (2x C=O, N1 ring) |
| Comparator Or Baseline | 1,3-Dimethyl-2,4-dioxo analog (CAS 184681-83-2): 0 H-bond donors, 3 H-bond acceptors |
| Quantified Difference | 2 additional H-bond donors in target compound |
| Conditions | Structural comparison based on chemical connectivity; consistent with established kinase inhibitor pharmacophore models |
Why This Matters
The additional N3–H hydrogen-bond donor enables hinge-region binding in kinase targets, which is essential for ATP-competitive inhibition and is lost in the 1,3-dimethyl analog.
- [1] PubChem. Compound Summary for CID 16227793 (1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid). NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/16227793 View Source
- [2] Anderson K, et al. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. 2013;23(24):6610-6615. doi:10.1016/j.bmcl.2013.10.055 View Source
